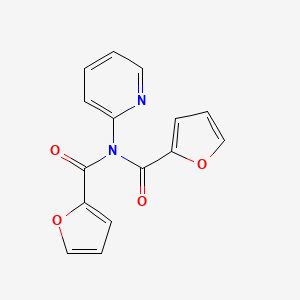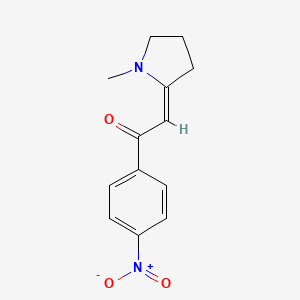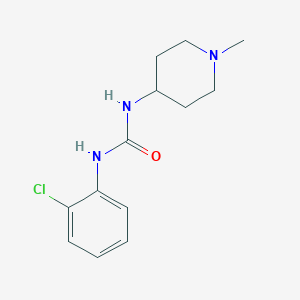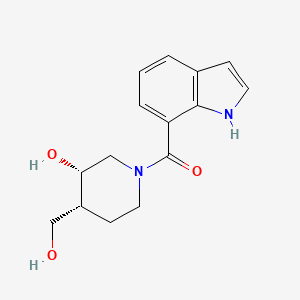
N-2-furoyl-N-2-pyridinyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-furoyl-N-2-pyridinyl-2-furamide, commonly known as Furanone, is a heterocyclic organic compound with a furan ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and diverse applications.
科学的研究の応用
Furanone has been extensively used in scientific research due to its diverse applications. It has been used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has also been used in the development of new drugs and therapies for various diseases.
作用機序
Furanone acts as a quorum sensing inhibitor by disrupting the communication between bacteria. It inhibits the production of signaling molecules, which are essential for bacterial communication and biofilm formation. Furanone also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Furanone has been found to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
Furanone has been shown to have several biochemical and physiological effects. It inhibits the production of virulence factors in bacteria, reduces the formation of biofilms, and enhances the immune response. Furanone also induces apoptosis in cancer cells and inhibits cell proliferation. Additionally, Furanone has been found to have antioxidant properties and can reduce oxidative stress in cells.
実験室実験の利点と制限
Furanone has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has diverse applications in scientific research. However, Furanone also has some limitations. It is unstable in aqueous solutions and can degrade over time. Additionally, the mechanism of action of Furanone is not fully understood, and more research is needed to elucidate its effects on different organisms and cells.
将来の方向性
There are several future directions for research on Furanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Another direction is to explore its effects on different organisms and cells and to elucidate its mechanism of action. Additionally, more research is needed to optimize the synthesis method of Furanone and to develop new derivatives with enhanced properties.
Conclusion:
In conclusion, Furanone is a heterocyclic organic compound with diverse applications in scientific research. It has been extensively used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has several biochemical and physiological effects, including the inhibition of virulence factors in bacteria, the reduction of biofilm formation, and the induction of apoptosis in cancer cells. While Furanone has some limitations, it has several advantages for lab experiments and has promising potential for the development of new drugs and therapies.
合成法
Furanone can be synthesized through several methods, including the reaction of furfural with nicotinic acid, the reaction of furfural with 2-pyridinecarboxamide, and the reaction of furfural with 2-pyridinecarboxylic acid. The most common method involves the reaction of furfural with nicotinic acid in the presence of sulfuric acid. This method yields high purity and high yield of Furanone.
特性
IUPAC Name |
N-(furan-2-carbonyl)-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFJFLPPIYICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)


![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)